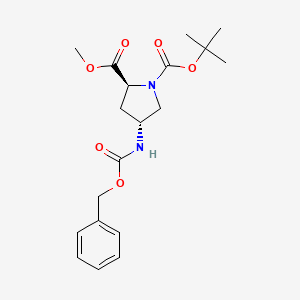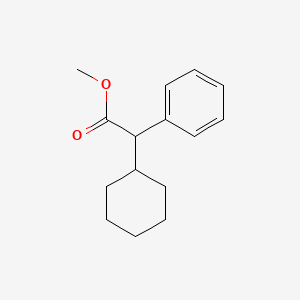![molecular formula C6H13ClN4 B3097137 [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride CAS No. 1301739-71-8](/img/structure/B3097137.png)
[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
作用機序
Target of Action
The compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that triazole derivatives can interact with various biological targets due to their versatile nature . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Result of Action
Some triazole derivatives have demonstrated cytotoxic effects , suggesting potential applications in cancer treatment
生化学分析
Biochemical Properties
[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall biochemical processes within the cell . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other non-covalent interactions that stabilize the enzyme-compound complex.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on gene expression . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . The compound’s triazole ring structure allows it to form stable complexes with target molecules, facilitating its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can become toxic, leading to adverse effects such as altered behavior and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and the levels of various metabolites . The compound’s ability to modulate enzyme activity makes it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the triazole ringThe final step involves the conversion of the amine to its dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted triazole derivatives .
科学的研究の応用
Chemistry: In chemistry, [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with various enzymes, making them valuable tools in biochemical studies.
Medicine: In medicine, triazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored for use as antifungal, antibacterial, and anticancer agents .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
類似化合物との比較
- [1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
- [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
- 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride
Comparison: Compared to its similar compounds, [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is unique due to the specific positioning of the ethyl group on the triazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications .
特性
CAS番号 |
1301739-71-8 |
|---|---|
分子式 |
C6H13ClN4 |
分子量 |
176.65 g/mol |
IUPAC名 |
1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-4-8-9-6(10)5(2)7;/h4-5H,3,7H2,1-2H3;1H |
InChIキー |
ZNTHYMUJHYFTSX-UHFFFAOYSA-N |
SMILES |
CCN1C=NN=C1C(C)N.Cl.Cl |
正規SMILES |
CCN1C=NN=C1C(C)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)













